5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene

Physicochemical properties LogP Topological Polar Surface Area

5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene (CAS 688035‑97‑4, C₁₃H₁₆N₂O, MW 216.28) is a chiral, non‑racemic heterobicyclic compound that incorporates a 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene core bearing a 6‑methylpyridin‑2‑yl substituent at the bridgehead nitrogen and a methyl group at the bridgehead C‑5 position. This scaffold is structurally related to the broader family of 3‑substituted‑2‑(arylalkyl)‑1‑azabicycloalkanes described in patents targeting nicotinic acetylcholine receptors , yet the replacement of the 1‑azabicyclo[2.2.2]octane system with a 2‑oxa‑3‑aza analogue introduces a polar N–O bond that fundamentally alters physicochemical properties, hydrogen‑bonding capacity, and metabolic vulnerability.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 688035-97-4
Cat. No. B12534418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene
CAS688035-97-4
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)N2C3CCC(O2)C=C3C
InChIInChI=1S/C13H16N2O/c1-9-8-11-6-7-12(9)15(16-11)13-5-3-4-10(2)14-13/h3-5,8,11-12H,6-7H2,1-2H3
InChIKeyUYZDSTKNIOPHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene (CAS 688035-97-4) Is Acquired as a Distinct Bicyclic Building Block


5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene (CAS 688035‑97‑4, C₁₃H₁₆N₂O, MW 216.28) [1] is a chiral, non‑racemic heterobicyclic compound that incorporates a 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene core bearing a 6‑methylpyridin‑2‑yl substituent at the bridgehead nitrogen and a methyl group at the bridgehead C‑5 position. This scaffold is structurally related to the broader family of 3‑substituted‑2‑(arylalkyl)‑1‑azabicycloalkanes described in patents targeting nicotinic acetylcholine receptors [2], yet the replacement of the 1‑azabicyclo[2.2.2]octane system with a 2‑oxa‑3‑aza analogue introduces a polar N–O bond that fundamentally alters physicochemical properties, hydrogen‑bonding capacity, and metabolic vulnerability. Procurement of this specific compound, rather than generic azabicyclic intermediates, is driven by the need for a pre‑functionalised, stereochemically defined scaffold that enables divergent synthetic access to cis‑4‑aminocyclohexanol derivatives [3] and heterocycle‑fused systems [4].

Why Generic 1‑Azabicyclo[2.2.2]octanes or Simple 2‑Oxa‑3‑azabicyclo Scaffolds Cannot Replace 5‑Methyl‑3‑(6‑methylpyridin‑2‑yl)‑2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene


The 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene framework is not a bioisostere of the corresponding 1‑azabicyclo[2.2.2]octane; the endocyclic N–O bond introduces a stereoelectronic environment that alters basicity, dipole moment, and susceptibility to reductive N–O cleavage [1]. Simple N‑unsubstituted or N‑acyl versions of this scaffold (e.g., 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene, CAS 7160‑44‑3) lack the 6‑methylpyridin‑2‑yl moiety, which is essential for π‑stacking interactions and for directing regioselective functionalisation in subsequent synthetic steps [2]. Conversely, 1‑azabicyclo[2.2.2]octanes bearing the same pyridinyl substituent cannot undergo the N–O bond cleavage that converts 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑enes into cis‑4‑aminocyclohexanols, a transformation that provides access to a privileged scaffold in medicinal chemistry [3]. Therefore, substituting any of the three critical structural features—the oxa‑aza bicycle, the 5‑methyl group, or the 6‑methylpyridin‑2‑yl substituent—results in a compound that cannot participate in the same synthetic sequences or elicit the same molecular recognition profile.

5‑Methyl‑3‑(6‑methylpyridin‑2‑yl)‑2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene: Comparator‑Anchored Quantitative Differentiation Data


Comparative Physicochemical Profiling: LogP and Topological Polar Surface Area of the 2‑Oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene Core Versus the 1‑Azabicyclo[2.2.2]octane Core

The target compound's computed XLogP3‑AA is estimated at ~2.3, while its topological polar surface area (TPSA) is predicted to be ~25.4 Ų. These values place it in a distinctly different property space compared to the analogous 1‑azabicyclo[2.2.2]octane derivative (3‑(6‑methylpyridin‑2‑yl)‑1‑azabicyclo[2.2.2]octane), which has a computed XLogP3‑AA of ~2.8 and a TPSA of ~16.1 Ų. The lower lipophilicity and higher TPSA of the 2‑oxa‑3‑aza scaffold indicate improved aqueous solubility and a different blood‑brain barrier penetration potential, attributes that can be decisive when selecting a starting scaffold for CNS‑ vs. peripherally‑targeted programmes. [1] [2]

Physicochemical properties LogP Topological Polar Surface Area Drug-likeness

Synthetic Utility: N–O Bond Cleavage Yields cis‑4‑Aminocyclohexanols with Quantitative Stereoretention

Hydrogenation of the unsubstituted 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene hydrochloride yields cis‑4‑aminocyclohexanol hydrochloride with >95 % diastereomeric purity and quantitative conversion [1]. The 5‑methyl‑3‑(6‑methylpyridin‑2‑yl) analogue is expected to undergo analogous reductive cleavage, providing a chiral, tetra‑substituted cyclohexane derivative that would be extremely difficult to access by direct asymmetric synthesis. In contrast, 1‑azabicyclo[2.2.2]octanes require multi‑step degradation to reach similar amino‑alcohol intermediates and typically afford mixtures of regioisomers [2]. A recent continuous‑flow hydrogenation protocol applied to N‑Boc‑2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene achieved full conversion in <5 min residence time, demonstrating the scalability of this transformation [3].

Synthetic methodology N–O bond cleavage cis‑4‑aminocyclohexanol Continuous flow

Regioselective Cycloaddition Reactivity Differentiates 2‑Oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene Derivatives from 1‑Azabicyclo[2.2.2]octanes

N‑Benzoyl‑2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene undergoes 1,3‑dipolar cycloaddition with benzonitrile oxide to afford a mixture of syn and anti regioisomeric cycloadducts in 65 % combined yield, a reaction that is completely inaccessible to 1‑azabicyclo[2.2.2]octanes because they lack the requisite N–O dipole [1]. The 5‑methyl‑3‑(6‑methylpyridin‑2‑yl) substituent pattern is expected to enhance facial selectivity through steric and electronic effects, as observed in analogous 2,3‑dioxabicyclo[2.2.2]oct‑5‑ene derivatives where substituent‑dependent facial selectivities of up to 9:1 have been reported [2]. This reactivity provides a unique entry into isoxazoline‑fused carbocyclic nucleoside analogues [1].

Cycloaddition Nitrosocarbonyl chemistry Hetero‑Diels–Alder Isoxazoline nucleosides

Patent‑Class Positioning: A Privileged Scaffold for Nicotinic Acetylcholine Receptor Ligands

The 3‑(6‑methylpyridin‑2‑yl)‑azabicyclo motif is explicitly claimed in patents covering α7 nicotinic acetylcholine receptor (nAChR) modulators [1]. Within this patent class, Ki values for 1‑azabicyclo[2.2.2]octane derivatives bearing 6‑methylpyridin‑2‑yl substituents range from 10 nM to 1 μM at the α7 nAChR subtype [2]. The 2‑oxa‑3‑aza analogue is predicted to exhibit altered subtype selectivity and metabolic stability due to the electron‑withdrawing effect of the N–O bond, which reduces the pKa of the bridgehead nitrogen by approximately 1.5–2.0 units compared to the 1‑aza counterpart (estimated pKa ≈ 6.5–7.0 vs. ≈ 8.5–9.0 for 1‑azabicyclo[2.2.2]octane) [3]. This difference can translate into reduced hERG affinity and fewer off‑target interactions, a key selection criterion for CNS drug candidates.

Nicotinic acetylcholine receptor nAChR α7 nAChR CNS drug discovery

Copper‑Catalysed Aqueous N–O Cleavage: A Green Chemistry Advantage Over 1‑Azabicyclo[2.2.2]octane Deprotection Strategies

The N–O bond of 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene derivatives can be cleaved under mild aqueous conditions using heterogeneous Cu/C catalysis, yielding cis‑1,4‑amino alcohols in 78–92 % isolated yield without organic solvents [1]. In contrast, deprotection or ring‑opening of 1‑azabicyclo[2.2.2]octane derivatives typically requires stoichiometric amounts of cyanogen bromide (von Braun reaction), strong acids, or hydrogenolysis at elevated temperatures, generating hazardous waste streams . The aqueous catalytic protocol aligns with the 12 principles of green chemistry and offers a lower process mass intensity (PMI), which is increasingly weighted in large‑scale procurement decisions for pharmaceutical intermediates.

Green chemistry Copper catalysis Aqueous N–O cleavage Sustainable synthesis

Computed Solubility and Drug‑Likeness Parameters: Head‑to‑Head Comparison with N‑Phenyl and N‑Boc Analogues

Using the parent 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene scaffold as a baseline, the addition of the 6‑methylpyridin‑2‑yl and 5‑methyl groups to the target compound is estimated to increase the number of rotatable bonds from 0 to 2, the hydrogen bond acceptor count from 2 to 3, and the molecular weight from 111.14 to 216.28 g mol⁻¹ [1]. These values position the compound favourably within both Lipinski and lead‑likeness filters (MW < 250, HBA ≤ 5, rotatable bonds ≤ 3), whereas the N‑phenyl analogue (MW ≈ 201, XLogP ≈ 2.5) and the N‑Boc analogue (MW ≈ 211, XLogP ≈ 1.8) each violate at least one lead‑likeness criterion due to higher lipophilicity or lower fraction of sp³ carbons. The pyridinyl nitrogen additionally provides a handle for salt formation, offering solubility modulation that is unavailable to the phenyl analogue [2].

Aqueous solubility Drug‑likeness Lipinski parameters Lead‑likeness

Where 5‑Methyl‑3‑(6‑methylpyridin‑2‑yl)‑2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene Delivers the Strongest Procurement Advantage


CNS Lead Optimisation Programmes Targeting α7 Nicotinic Acetylcholine Receptors

The compound occupies a privileged chemical space at the intersection of the 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene scaffold and the 6‑methylpyridin‑2‑yl pharmacophore that is explicitly claimed in α7 nAChR modulator patents [1]. Medicinal chemistry teams seeking to explore SAR around the bridgehead heteroatom can use this compound as a direct comparator to 1‑azabicyclo[2.2.2]octane leads, with the 1.5–2.0‑unit reduction in pKa potentially mitigating hERG and aminergic off‑target risks that frequently cause attrition in CNS programmes [2]. The compound's lead‑likeness parameters (MW < 250, Fsp³ > 0.50) make it suitable for fragment‑based screening approaches or as an early‑stage scaffold for hit‑to‑lead expansion.

Stereospecific Synthesis of Chiral cis‑4‑Aminocyclohexanol Derivatives

The N–O bond in the 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene system serves as a latent chiral amino‑alcohol motif. Catalytic hydrogenation or Cu/C‑mediated aqueous cleavage of the target compound is expected to deliver a tetra‑substituted cis‑4‑aminocyclohexanol derivative with >95 % diastereomeric purity in a single step [1]. This transformation is inaccessible to 1‑azabicyclo[2.2.2]octane congeners and provides a significantly shorter route to functionalised cyclohexane building blocks that are widely used in the synthesis of kinase inhibitors, GPCR antagonists, and natural product analogues [2]. Process development groups will value the aqueous catalytic protocol for its low environmental impact and scalability [1].

Construction of Isoxazoline‑Fused Polycyclic Libraries via 1,3‑Dipolar Cycloaddition

The 2‑oxa‑3‑azabicyclo[2.2.2]oct‑5‑ene core is a competent dipolarophile in 1,3‑dipolar cycloadditions with nitrile oxides and nitrones, a reactivity mode that is completely absent in 1‑azabicyclo[2.2.2]octanes [1]. The 5‑methyl and 6‑methylpyridin‑2‑yl substituents are expected to enhance facial selectivity in these transformations, enabling the diastereoselective construction of isoxazoline‑fused carbocyclic nucleoside analogues and other medicinally relevant polycyclic scaffolds [1] [2]. This scenario is particularly relevant for academic and industrial groups engaged in diversity‑oriented synthesis and scaffold‑hopping exercises.

Fragment‑Based Drug Discovery Requiring Salt‑Formable, Low‑Molecular‑Weight Scaffolds

With a molecular weight of 216.28 g mol⁻¹, zero hydrogen bond donors, three hydrogen bond acceptors, and an sp³ carbon fraction of 0.54, the compound satisfies all three key lead‑likeness criteria while also offering a pyridinyl nitrogen for salt formation to modulate solubility and crystallinity [1]. In fragment library design, the presence of a salt‑formable basic centre distinguishes this compound from the N‑phenyl analogue (which lacks a basic nitrogen) and the N‑Boc analogue (which is acid‑labile and has excessive conformational flexibility), making it a preferred fragment starting point for biophysical screening campaigns (SPR, NMR, X‑ray crystallography) [2].

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